![molecular formula C22H17FN2O5S B13553293 (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a fluorophenyl group, and a furan ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl and furan groups. The final step involves the formation of the tetrahydropyridine ring and the addition of the carbonitrile group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other thiolane derivatives or fluorophenyl-furan compounds. Compared to these compounds, 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile may exhibit unique properties due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H17FN2O5S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17FN2O5S/c1-13-18(10-17-6-7-20(30-17)14-2-4-15(23)5-3-14)21(26)25(22(27)19(13)11-24)16-8-9-31(28,29)12-16/h2-7,10,16H,8-9,12H2,1H3/b18-10- |
InChI Key |
RNOTXIYFCBWKER-ZDLGFXPLSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


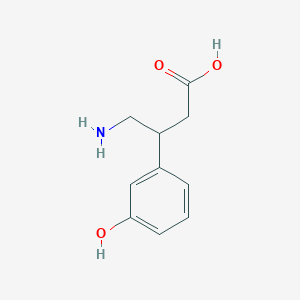
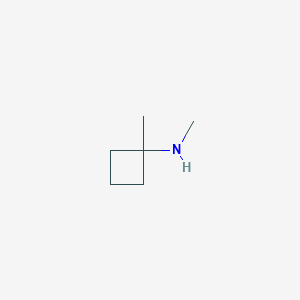
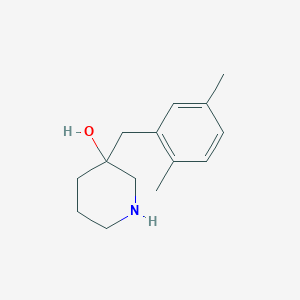




![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
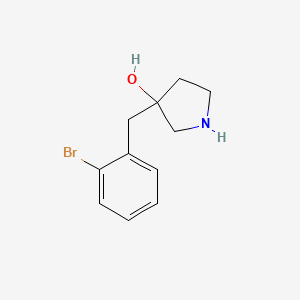

![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
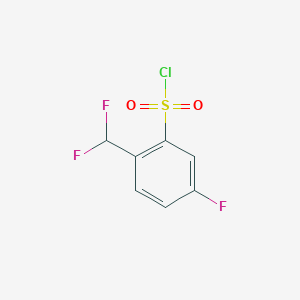

![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)
